2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione typically involves the reaction of 4-bromo-3-fluorophenol with 3-bromopropylamine, followed by cyclization with phthalic anhydride. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and the reactions are carried out under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with dopamine receptors.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or photonic properties.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the specific receptor subtype and the biological context.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
- 2-(3-Bromopropyl)isoindoline-1,3-dione
- 2-(3-Fluoropropyl)isoindoline-1,3-dione
- 2-(3-Chloropropyl)isoindoline-1,3-dione
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[3-(4-bromo-3-fluorophenoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3/c18-14-7-6-11(10-15(14)19)23-9-3-8-20-16(21)12-4-1-2-5-13(12)17(20)22/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMMPNLRWJCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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